5-Amino-1,2,3-benzenetricarboxylic acid

Description

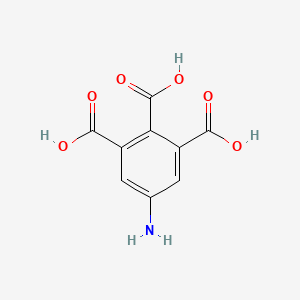

5-Amino-1,2,3-benzenetricarboxylic acid (CAS: 37141-01-8) is an aromatic tricarboxylic acid derivative with the molecular formula C₉H₇NO₆ and a molecular weight of 225.16 g/mol . It is characterized by three carboxylic acid groups and one amino group arranged symmetrically on the benzene ring. Key properties include:

- Physical State: Colorless to pale yellow crystalline powder .

- Solubility: Soluble in water, ethanol, and dimethyl sulfoxide .

- Thermal Stability: High melting point (>360°C) and decomposition temperature (~575°C) .

- Acidity: Predicted pKa ≈ 2.96, reflecting strong acidic properties due to the three carboxyl groups .

The compound is widely used in materials science, particularly for functionalizing multi-walled carbon nanotubes (MWCNTs) to anchor metal oxide nanoparticles (e.g., bismuth and nickel oxides) via diazonium salt grafting . Its industrial relevance stems from cost-effectiveness, scalability, and compatibility with infrared (IR)-assisted synthesis methods .

Properties

IUPAC Name |

5-aminobenzene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c10-3-1-4(7(11)12)6(9(15)16)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMLNKQMKMBNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560223 | |

| Record name | 5-Aminobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37141-01-8 | |

| Record name | 5-Aminobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,2,3-benzenetricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,3-benzenetricarboxylic acid typically involves a multi-step process starting from 1,2,3-benzenetricarboxylic acid. The primary steps include nitration and subsequent reduction. The nitration is carried out by dissolving 1,2,3-benzenetricarboxylic acid in a nitric acid environment, followed by reaction with sulfuric acid to obtain 5-nitro-1,2,3-benzenetricarboxylic acid. This intermediate is then dissolved in methanol and reacted with hydrogen in the presence of a catalyst, such as palladium on carbon, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but employs continuous synthesis methods to enhance safety and efficiency. The use of microchannel reactors allows for better control over reaction conditions, such as temperature and pressure, and improves mass transfer and heat exchange efficiency. This method also minimizes the risks associated with handling large quantities of reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,3-benzenetricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.

Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Synthetic Chemistry

Coordination Chemistry

5-Amino-1,2,3-benzenetricarboxylic acid serves as a versatile ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be utilized in the development of metal-organic frameworks (MOFs). For instance, studies have shown that when combined with zinc and copper ions, the compound can yield new coordination polymers with unique structural properties and potential applications in catalysis and gas storage .

Organic Synthesis

The compound acts as an intermediate in the synthesis of dyes and pigments. Its carboxylic acid groups contribute to the formation of azo compounds, which are widely used in textile dyeing processes. Additionally, it has been investigated for its role in synthesizing functional materials that exhibit fluorescence properties, making it useful in sensor technology for detecting metal ions .

Biomedical Applications

Drug Development

Research indicates that this compound can be modified to enhance its pharmacological properties. For example, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in targeted drug delivery systems due to their biocompatibility and ability to form stable complexes with therapeutic agents.

Biodegradable Implants

The compound has been studied for its application in biodegradable implants. These implants can provide temporary support in orthopedic applications while gradually degrading into non-toxic byproducts. Research has demonstrated that incorporating this compound into polymer matrices can improve the mechanical properties and degradation rates of these implants .

Environmental Science

Water Treatment

this compound is being researched for its potential use in water treatment processes. Its ability to chelate heavy metals makes it a candidate for removing contaminants from wastewater. Studies have shown that it effectively binds with metals such as lead and cadmium, facilitating their removal from aquatic environments .

Soil Remediation

The compound's chelating properties also extend to soil remediation efforts. By binding heavy metals in contaminated soils, it can help stabilize these pollutants and reduce their bioavailability to plants and microorganisms. This application is crucial for restoring contaminated land and preventing toxic metal uptake by crops.

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-1,2,3-benzenetricarboxylic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the carboxylic acid groups can chelate metal ions and participate in coordination chemistry. These interactions enable the compound to act as a versatile building block in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

Key Compounds for Functionalization

Three compounds were systematically compared for MWCNT functionalization in nanoparticle anchoring studies :

5-Amino-1,2,3-benzenetricarboxylic acid (carboxylic acid functionalization).

4-Aminobenzylphosphonic acid (phosphonic acid functionalization).

Sulfanilic acid (sulfonic acid functionalization).

Anchoring Capacity and Nanoparticle Characteristics

The anchoring efficiency of these compounds correlates with the acidity and charge distribution of their functional groups. The order of anchoring capacity is:

Sulfonic < Carboxylic < Phosphonic .

Table 1: Comparative Analysis of Functionalization Agents

Key Findings:

Carboxylic Acid (this compound): Exhibits moderate anchoring due to three deprotonated carboxyl groups, which interact electrostatically with positively charged metal ions (e.g., Bi³⁺) . Forms bismuth oxide nanoparticles with a broader size distribution (1–10 nm) compared to phosphonic acid . Limited affinity toward nickel ions due to weaker complexation .

Phosphonic Acid (4-Aminobenzylphosphonic acid): Superior anchoring attributed to stronger metal coordination via P=O and P–O⁻ groups . Produces smaller, uniform nanoparticles (1–6 nm) for both bismuth and nickel oxides . Preferred for nickel oxide due to stable Ni–O–P bonds .

Sulfonic Acid (Sulfanilic acid): Weak anchoring due to lower acidity and steric hindrance from the sulfonate group . Fails to stabilize nanoparticles, leading to agglomeration .

Biological Activity

5-Amino-1,2,3-benzenetricarboxylic acid (commonly referred to as 5-ABTCA) is an aromatic compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

5-ABTCA has the molecular formula and a molecular weight of 211.15 g/mol. Its structure consists of a benzene ring with three carboxylic acid groups and an amino group, contributing to its solubility and reactivity in biological systems .

Mechanisms of Biological Activity

The biological activity of 5-ABTCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that 5-ABTCA exhibits inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial for regulating pH and fluid balance in biological systems. Inhibition studies have shown that derivatives of 5-ABTCA can achieve low nanomolar inhibitory constants against specific CA isozymes, suggesting strong potential as therapeutic agents .

- Metal Coordination : The compound also forms coordination complexes with transition metals, which can enhance its biological efficacy. For instance, complexes formed with zinc(II) and copper(II) have shown promising results in catalysis and drug delivery systems due to their stability and bioavailability .

Biological Applications

The diverse biological activities of 5-ABTCA suggest several potential applications:

- Anticancer Activity : Preliminary studies indicate that some derivatives of 5-ABTCA may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the disruption of metabolic pathways critical for cancer cell proliferation .

- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of 5-ABTCA against various pathogens. This property is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance .

Case Study 1: Inhibition of Carbonic Anhydrases

A study investigated the inhibition potency of several derivatives of 5-ABTCA against human carbonic anhydrase isoforms I, II, IX, and XII. The results demonstrated that certain non-polar side chain substitutions significantly enhanced inhibitory activity against hCA XII, with K_i values ranging from 7.5 to 9.4 nM for the most effective derivatives .

| Compound | Isozyme | K_i (nM) |

|---|---|---|

| Derivative A | hCA I | 51.67 ± 4.76 |

| Derivative B | hCA II | 40.35 ± 5.74 |

| Derivative C | hCA IX | 10.93 - 25.06 |

| Derivative D | hCA XII | 7.5 - 9.4 |

Case Study 2: Antimicrobial Activity

In a separate study focusing on antimicrobial efficacy, derivatives of 5-ABTCA were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing the compound's potential as a lead structure for developing new antibiotics .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 5-Amino-1,2,3-benzenetricarboxylic acid?

- Methodological Answer : Structural confirmation requires 1H and 13C NMR spectroscopy to identify proton and carbon environments, particularly distinguishing carboxylic (-COOH) and amino (-NH2) groups. Fourier-transform infrared spectroscopy (FT-IR) can validate functional groups via characteristic stretching vibrations (e.g., ~1700 cm⁻¹ for carboxylic acids). Purity assessment should combine high-performance liquid chromatography (HPLC) with UV detection and elemental analysis (C, H, N) to verify stoichiometry. Recrystallization in polar solvents (e.g., water/ethanol mixtures) improves purity .

Q. How can solubility properties of this compound be optimized for aqueous reaction systems?

- Methodological Answer : The compound’s solubility in water (~moderate) and polar solvents (ethanol, DMSO) allows pH-dependent tuning. Deprotonation of carboxylic groups in alkaline conditions (pH > 8) enhances aqueous solubility. For reactions requiring neutral pH, co-solvents like DMSO (10–20% v/v) or surfactants (e.g., CTAB) can improve dispersion. Pre-dissolving the compound in a minimal volume of DMSO before aqueous dilution is recommended .

Q. What are the key considerations for designing a synthesis protocol to minimize byproducts like the Dimroth rearrangement?

- Methodological Answer : To suppress rearrangement during triazole scaffold synthesis:

- Use low-temperature conditions (0–5°C) to slow kinetic side reactions.

- Employ protecting groups (e.g., tert-butoxycarbonyl, BOC) for the amino group to reduce nucleophilic interference.

- Monitor reaction progress via thin-layer chromatography (TLC) and quench intermediates promptly. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.